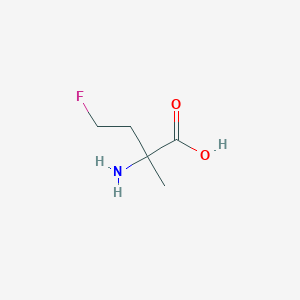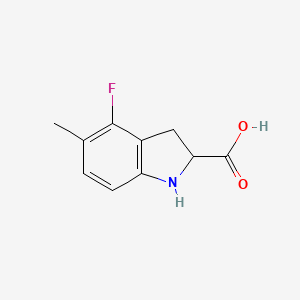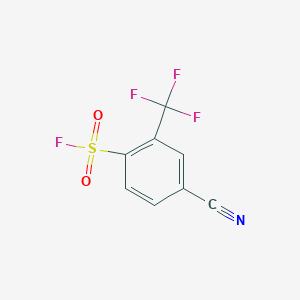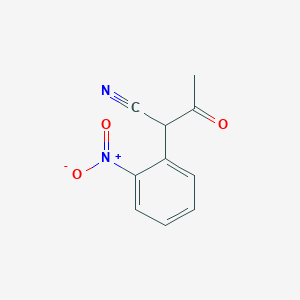![molecular formula C8H16ClNO3S B13221496 [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a morpholine derivative that contains a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride typically involves the reaction of morpholine derivatives with methanesulfonyl chloride. One common method includes the following steps:
Starting Material: 4-(Propan-2-yl)morpholine.
Reagent: Methanesulfonyl chloride.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds as follows: [ \text{4-(Propan-2-yl)morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry due to their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.
4-(Propan-2-yl)morpholine: The parent morpholine derivative without the sulfonyl chloride group.
N-Methylmorpholine N-oxide: Another morpholine derivative with different reactivity.
Uniqueness
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is unique due to its combination of the morpholine ring and the methanesulfonyl chloride group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide bonds is particularly advantageous in the development of pharmaceuticals and other bioactive compounds.
Eigenschaften
Molekularformel |
C8H16ClNO3S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
(4-propan-2-ylmorpholin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)10-3-4-13-8(5-10)6-14(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
JBOULDJLPGPDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCOC(C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)







![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)





